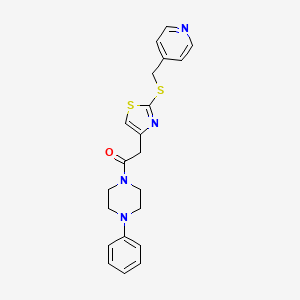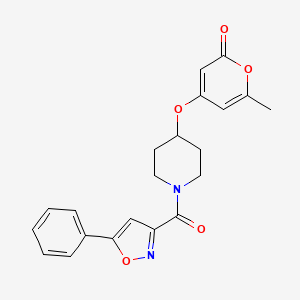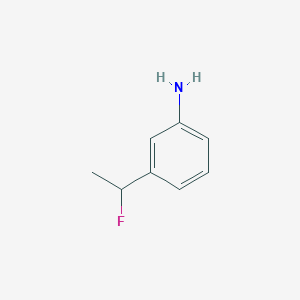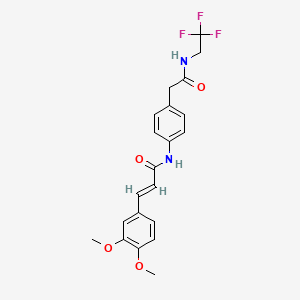![molecular formula C11H12N2O2 B2524007 Furo[3,2-c]pyridine, 4-(4-morpholinyl)- CAS No. 46387-21-7](/img/structure/B2524007.png)
Furo[3,2-c]pyridine, 4-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-c]pyridine, 4-(4-morpholinyl)- is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
BenchChem offers high-quality Furo[3,2-c]pyridine, 4-(4-morpholinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[3,2-c]pyridine, 4-(4-morpholinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Furo[3,2-c]pyridine derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For instance, a method for the synthesis of 3-amino derivatives of benzo[b]furo[2,3-c]pyridines involved the reaction of 1,7-dimethyl-3(2H)-benzo[b]furo[2,3-c]pyridone with phosphoric acid amides, yielding 1,7-dimethyl-3-dimethylamino (morpholino)benzo[b]furo[2,3-c]pyridines (Tolkunov, Kal'nitskii, & Zemskaya, 1991).
- Another study reported the synthesis and reactivity of furo[2,3-e]pyrrolo[1,2-a][1,4]diazepin-9-one, which was C-alkylated with amine (piperidine, morpholine, 4-methylpiperazine) and N-alkylated with alkyl halides (Považanec, Decroix, & Morel, 1992).
Potential Pharmacological Applications
- The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) suggests potential applications in treating cognitive deficits in schizophrenia. This compound demonstrated in vivo efficacy in models assessing cognitive performance (Wishka et al., 2006).
- Some furo[2,3-b]pyridine derivatives, synthesized from the 3-oxo derivatives of cyclopenta[c]pyridine, exhibited anticonvulsant activity significantly better than commercial drugs, highlighting their potential as new therapeutic agents for neurological disorders (Sirakanyan et al., 2016).
Novel Chemical Entities and Synthesis Techniques
- Innovative routes for synthesizing furo[2,3-h]quinoline and furo[2,3-h]isoquinoline derivatives have been explored, showcasing the chemical versatility and potential for creating novel compounds with varied applications (Roy & Ghorai, 2011).
- The synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110α inhibitors, with significantly enhanced potency compared to initial compounds, indicates the utility of Furo[3,2-c]pyridine derivatives in developing new cancer therapies (Hayakawa et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit potent antiproliferative activity against multiple tumor cell lines .
Biochemical Analysis
Biochemical Properties
Compounds bearing the furopyridine scaffold have been reported to exhibit kinase inhibitor properties . This suggests that 4-{furo[3,2-c]pyridin-4-yl}morpholine may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Molecular Mechanism
It is known that related compounds can bind with high affinity to multiple receptors , suggesting that 4-{furo[3,2-c]pyridin-4-yl}morpholine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have shown significant activity in various assays , suggesting that 4-{furo[3,2-c]pyridin-4-yl}morpholine may have similar temporal effects, including stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Related compounds have been found to stimulate glucose uptake into muscle and fat cells , suggesting that 4-{furo[3,2-c]pyridin-4-yl}morpholine may be involved in similar metabolic pathways.
Properties
IUPAC Name |
4-morpholin-4-ylfuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-12-11(9-2-6-15-10(1)9)13-4-7-14-8-5-13/h1-3,6H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRSZNJVVCVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)







![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)

![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)
